molecular formula C7H16N2O B12272296 1-(3-Methoxypropyl)azetidin-3-amine

1-(3-Methoxypropyl)azetidin-3-amine

Cat. No.: B12272296
M. Wt: 144.21 g/mol
InChI Key: OVUUBCNKCJALLE-UHFFFAOYSA-N
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Description

1-(3-Methoxypropyl)azetidin-3-amine is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles Azetidines are known for their significant ring strain, which imparts unique reactivity properties to these compounds

Chemical Reactions Analysis

Types of Reactions

1-(3-Methoxypropyl)azetidin-3-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions .

Major Products Formed

The major products formed from these reactions include N-oxides, saturated amines, and various substituted azetidines, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 1-(3-Methoxypropyl)azetidin-3-amine involves its interaction with specific molecular targets and pathways. The ring strain in the azetidine ring makes it highly reactive, allowing it to participate in various chemical transformations. The compound can act as an amino acid surrogate, interacting with enzymes and receptors in biological systems . Its unique structure enables it to modulate biological pathways, making it a valuable tool in medicinal chemistry .

Biological Activity

1-(3-Methoxypropyl)azetidin-3-amine is a compound belonging to the azetidine class, which has garnered attention for its potential biological activities and applications in medicinal chemistry. This article explores the biological activity of this compound, synthesizing findings from various studies and providing detailed insights into its pharmacological profile.

Biological Activity Overview

Preliminary studies suggest that compounds with similar structures to this compound may exhibit a range of biological activities, including:

  • Antimicrobial Properties: Azetidine derivatives have been historically associated with antibacterial activity, particularly in the context of β-lactam antibiotics.
  • Anticancer Activity: Certain azetidinone derivatives have shown promise in inhibiting the proliferation of cancer cells, including breast and prostate cancer lines.
  • Neuropharmacological Effects: Some azetidine compounds have been investigated for their potential nootropic effects, suggesting cognitive enhancement capabilities.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that its interaction with specific molecular targets—such as enzymes and receptors—may modulate various biological pathways. Further studies are necessary to elucidate these mechanisms fully.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is useful to compare it with other structurally similar compounds:

Compound NameStructure FeaturesUnique Aspects
1-(2-Methylpropyl)azetidin-3-amineSimilar azetidine core with branched alkyl chainPotentially different pharmacological profile
1-(4-Fluorobutyl)azetidin-3-amineContains a fluorinated butyl groupEnhanced lipophilicity may affect bioavailability
1-(Cyclopropyl)azetidin-3-amineCyclopropyl group introduces ring strainMay exhibit unique reactivity patterns

This table highlights the distinctive features of this compound, particularly its methoxypropyl substituent, which could influence both its chemical behavior and biological activity.

Anticancer Activity

Research has indicated that azetidine derivatives can inhibit cancer cell proliferation. For example, studies on related compounds have demonstrated significant anticancer activity against human breast carcinoma cells (e.g., MCF-7 and MDA-MB-231), with some exhibiting nanomolar potency. The effectiveness of these compounds often correlates with their structural features, suggesting that modifications like those found in this compound could enhance or alter their therapeutic potential .

Properties

IUPAC Name

1-(3-methoxypropyl)azetidin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O/c1-10-4-2-3-9-5-7(8)6-9/h7H,2-6,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVUUBCNKCJALLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCN1CC(C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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